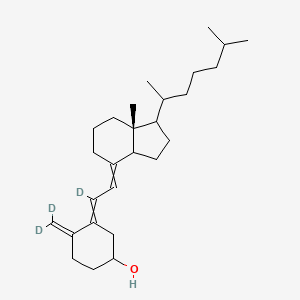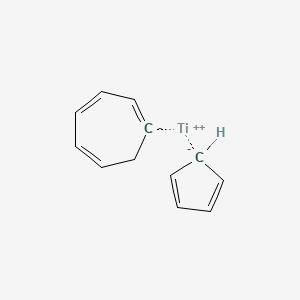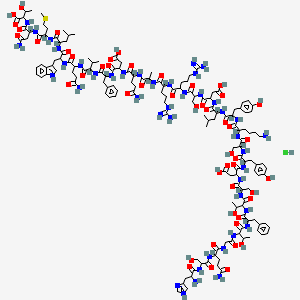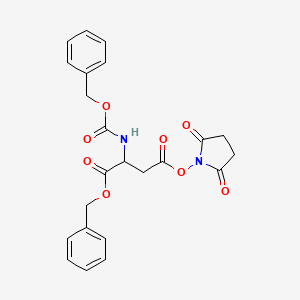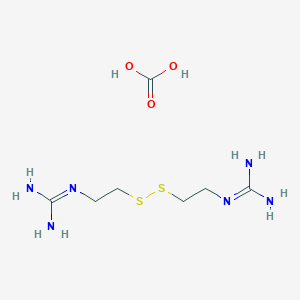
Guanidinoethyldisulfide bicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidinoethyldisulfide bicarbonate is a compound with the molecular formula C6H16N6S2·H2CO3. It is known for its role as an inhibitor of nitric oxide synthase (NOS2), which makes it significant in various therapeutic areas, including infectious diseases, mouth and tooth diseases, and eye diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoethyldisulfide bicarbonate typically involves the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with other reagents under controlled conditions . The reaction conditions often include maintaining specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidinoethyldisulfide bicarbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction may produce thiol-containing compounds.
Wissenschaftliche Forschungsanwendungen
Guanidinoethyldisulfide bicarbonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It may be used in the production of other chemical compounds and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of guanidinoethyldisulfide bicarbonate involves its inhibition of nitric oxide synthase (NOS2). By inhibiting NOS2, the compound reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes. This inhibition can help manage conditions associated with excessive nitric oxide production, such as inflammation and certain infectious diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidinoethyldisulfide: This compound is similar in structure but does not contain the bicarbonate group.
N-(2-Guanidino-ethyldisulfanyl)-ethylguanidine: Another related compound with a similar guanidine structure.
Uniqueness
Guanidinoethyldisulfide bicarbonate is unique due to its specific inhibitory action on nitric oxide synthase and its potential therapeutic applications. The presence of the bicarbonate group may also influence its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H18N6O3S2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C6H16N6S2.CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,2,3,4) |
InChI-Schlüssel |
UKDVJWQMSMIHHA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-(furan-2-yl)-N-({2-[(2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14798942.png)
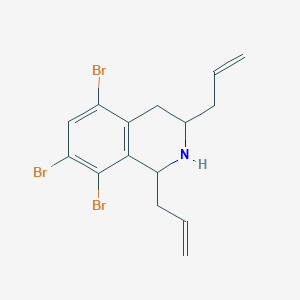
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

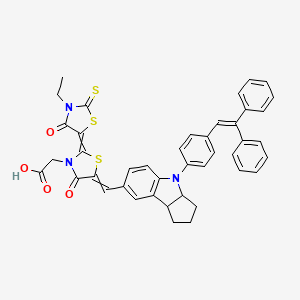
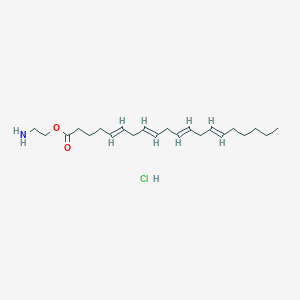
![tert-butyl N-[(3R)-3-hydroxy-3-methylcyclopentyl]carbamate](/img/structure/B14798976.png)

![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14798987.png)
